molecular formula CH3(CH2)5COOH<br>C7H14O2<br>C7H14O2 B026006 Heptanoic acid CAS No. 101488-09-9

Heptanoic acid

Cat. No.: B026006
CAS No.: 101488-09-9
M. Wt: 130.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-N
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Description

Heptanoic Acid is an aliphatic carboxylic acid, also known as enanthic acid, used in the synthesis of esters for products such as fragrances and artificial flavor preparations.
This compound appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200°F.
This compound is a C7, straight-chain fatty acid that contributes to the odour of some rancid oils. Used in the preparation of esters for the fragrance industry, and as an additive in cigarettes. It has a role as a plant metabolite. It is a medium-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a heptanoate.

Properties

IUPAC Name

heptanoic acid
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InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)
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InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)O
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID2021600
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Molecular Weight

130.18 g/mol
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Physical Description

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour
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Boiling Point

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C
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Flash Point

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c.
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Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide
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Density

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°)
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Vapor Pressure

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Color/Form

CLEAR OILY LIQUID

CAS No.

111-14-8
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Melting Point

16 °F (NTP, 1992), -7.17 °C, -7.5 °C
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Synthesis routes and methods

Procedure details

To a solution of the compound of Step 3 (580 mg, 2.22 mmol) in acetone (10 ml) was added Jones reagent (2.8 ml) at 0° C. The mixture was stirred at this temperature for 1 hour. After addition of methanol (5 ml), the reaction mixture was warmed to room temperature and diluted with water. The product was extracted into methylene chloride, and the combined organic layers were washed with brine and dried over magnesium sulfate. Removal of solvent in vacuo provided the title compound as a white solid, (570 mg, 2.1 mmol, 93% yield).
Name
compound
Quantity
580 mg
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.